molecular formula C8H18N2O B13514357 N-(2-Methoxyethyl)piperidin-4-amine

N-(2-Methoxyethyl)piperidin-4-amine

Cat. No.: B13514357
M. Wt: 158.24 g/mol
InChI Key: NTBNMXKRPHYWFJ-UHFFFAOYSA-N
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Description

Contextualization within Amine and Piperidine (B6355638) Chemical Classes

N-(2-Methoxyethyl)piperidin-4-amine belongs to two primary chemical classes: amines and piperidines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. Specifically, this compound possesses a primary amine (-NH2) attached to the piperidine ring and a tertiary amine within the ring structure.

The piperidine moiety is a saturated heterocyclic amine that is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. wikipedia.orgijnrd.org The piperidine ring's conformational flexibility, preferring a chair conformation, and its ability to be functionalized at various positions make it a privileged scaffold in medicinal chemistry. wikipedia.org The presence of both a primary and a tertiary amine, along with an ether linkage, imparts a unique combination of chemical properties to this compound, influencing its reactivity, solubility, and biological activity. solubilityofthings.com

Significance as a Synthetic Building Block in Organic Chemistry

The structural features of this compound make it a valuable building block in organic synthesis. The primary amine group is a versatile functional handle that can participate in a wide range of chemical transformations. These include, but are not limited to, acylation, alkylation, arylation, and reductive amination reactions to form more complex molecules.

The tertiary amine within the piperidine ring can act as a base or a nucleophile. The presence of the methoxyethyl group can influence the steric and electronic environment of the piperidine nitrogen, potentially modulating its reactivity and the stereochemical outcome of reactions. The ability to introduce diverse substituents onto the primary amine allows for the systematic modification of the compound's properties, making it a key intermediate in the construction of combinatorial libraries for high-throughput screening.

Role as a Pharmaceutical Intermediate and Scaffold Precursor in Medicinal Chemistry Research

In the realm of medicinal chemistry, the piperidine scaffold is a well-established component of numerous clinically successful drugs. ijnrd.org Piperidine derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to analgesic, antipsychotic, antihistaminic, and anti-cancer effects. ijnrd.orgfiveable.me

This compound serves as a crucial intermediate in the synthesis of novel drug candidates. The primary amine at the 4-position allows for the introduction of various pharmacophores, which are the specific moieties responsible for a drug's biological activity. The N-(2-methoxyethyl) group can be significant for modulating the pharmacokinetic properties of a potential drug molecule, such as its solubility, lipophilicity, and metabolic stability. The incorporation of this group can enhance a compound's ability to cross biological membranes and may influence its binding affinity to target proteins. Therefore, this compound is a valuable precursor for creating diverse libraries of piperidine-based compounds for drug discovery research.

Data Tables

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS Number 854398-77-9
Purity 98%
Storage Temperature 2-8°C

Data sourced from Chiralen chiralen.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N-(2-methoxyethyl)piperidin-4-amine

InChI

InChI=1S/C8H18N2O/c1-11-7-6-10-8-2-4-9-5-3-8/h8-10H,2-7H2,1H3

InChI Key

NTBNMXKRPHYWFJ-UHFFFAOYSA-N

Canonical SMILES

COCCNC1CCNCC1

Origin of Product

United States

Synthetic Methodologies for N 2 Methoxyethyl Piperidin 4 Amine and Its Derivatives

Retrosynthetic Analysis of N-(2-Methoxyethyl)piperidin-4-amine

A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnection points that suggest potential synthetic pathways. youtube.com The primary disconnections involve the C-N bonds of the piperidine (B6355638) ring and the bond connecting the methoxyethyl group to the exocyclic amine.

Primary Disconnections:

C4-N Bond (Amine): Disconnecting the exocyclic amine at the C4 position leads to a 4-halopiperidine or a piperidin-4-one precursor and 2-methoxyethylamine (B85606). This suggests a synthesis based on nucleophilic substitution or reductive amination.

N1-C2/N1-C6 Bonds (Piperidine Ring): Breaking the piperidine ring itself points towards cyclization strategies. This could involve starting from a linear precursor containing both the nitrogen atom and the necessary carbon chain, which can be induced to cyclize.

N-Methoxyethyl Bond: Disconnection of the bond between the piperidine nitrogen and the methoxyethyl group suggests a two-step process where the piperidine-4-amine core is first synthesized and then N-alkylated with a suitable 2-methoxyethylating agent.

This analysis provides a logical framework for exploring various synthetic routes, which will be discussed in the subsequent sections.

Classical Synthetic Routes to this compound

Traditional methods for synthesizing piperidine derivatives like this compound have relied on well-established reactions. nih.govdtic.mil

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. youtube.comorganic-chemistry.orglibretexts.orglibretexts.org In the context of synthesizing the target molecule, this strategy typically involves the reaction of a piperidin-4-one derivative with 2-methoxyethylamine in the presence of a reducing agent.

The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orglibretexts.orgorganic-chemistry.org The choice of reducing agent can be crucial for the success of the reaction, with milder reagents like sodium triacetoxyborohydride often being preferred to avoid the reduction of the starting ketone. organic-chemistry.orgresearchgate.net

A typical reaction scheme would be: N-protected-piperidin-4-one + 2-methoxyethylamine → this compound

Nucleophilic Substitution Approaches

Nucleophilic substitution offers another classical route to this compound. This approach generally involves the reaction of a piperidine derivative bearing a suitable leaving group at the 4-position with 2-methoxyethylamine, which acts as the nucleophile. nih.govwhiterose.ac.uk

The leaving group is typically a halide (e.g., chloro, bromo) or a sulfonate ester (e.g., tosylate, mesylate). The reaction is usually carried out in the presence of a base to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack.

A general representation of this approach is: 4-Halo-N-protected-piperidine + 2-methoxyethylamine → N-(2-Methoxyethyl)-N-protected-piperidin-4-amine

The efficiency of this reaction depends on the nature of the leaving group, the solvent, the reaction temperature, and the presence of any catalysts.

Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring itself is a fundamental step in many syntheses. nih.govorganic-chemistry.org Intramolecular cyclization reactions are a key strategy for constructing this heterocyclic core. nih.gov These reactions typically start with an acyclic precursor that contains all the necessary atoms to form the ring.

Several methods can be employed for the cyclization step, including:

Intramolecular Reductive Amination: An amino group at one end of a linear molecule can react with a carbonyl group at the other end to form a cyclic imine, which is then reduced to the piperidine.

Intramolecular Nucleophilic Substitution: A terminal amine can displace a leaving group on the same molecule to form the C-N bond and close the ring.

Diels-Alder Reaction: A [4+2] cycloaddition reaction between a diene and an imine can be a powerful tool for constructing the piperidine ring with good stereocontrol. dtic.mil

These cyclization strategies often provide access to highly substituted piperidines and can be adapted for the synthesis of precursors to this compound. ajchem-a.com

Modern and Green Chemistry Approaches for Synthesis

In recent years, there has been a significant shift towards developing more efficient, sustainable, and environmentally friendly synthetic methods. researchgate.netnih.govunibo.it

Catalytic Methods in Piperidine Synthesis

The use of metal and organocatalysts has revolutionized the synthesis of piperidines, offering milder reaction conditions, higher yields, and improved selectivity. ajchem-a.comsemanticscholar.org

Transition Metal Catalysis: Catalysts based on palladium, rhodium, iridium, gold, and copper have been successfully employed in various reactions for piperidine synthesis. ajchem-a.comnih.govorganic-chemistry.org These include C-N bond forming cross-coupling reactions, such as the Buchwald-Hartwig amination, and catalytic hydrogenation of pyridine (B92270) precursors. mdpi.com For instance, a palladium-catalyzed reaction can be used to couple an amine with a suitable piperidine precursor. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful green alternative to metal-based catalysts. rsc.org Organocatalysts can be used to promote reactions such as Mannich reactions and Michael additions, which can be key steps in the construction of the piperidine ring. rsc.org

These catalytic methods often lead to more atom-economical processes and reduce the generation of hazardous waste.

A notable green chemistry approach involves the synthesis of N-substituted piperidones, which are key precursors to piperidines, in a more environmentally friendly manner. researchgate.netnih.gov This can involve using water as a solvent and employing catalytic systems that can be recycled and reused. rsc.org

Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. The application of flow electrosynthesis has been demonstrated as a powerful tool for the synthesis of piperidine derivatives. nih.govresearchgate.net A notable example is the efficient and scalable anodic methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell. nih.gov This process yields a key 2-methoxylated piperidine intermediate, which serves as a stable precursor to a reactive N-formyliminium ion. nih.govresearchgate.net The generation of this iminium ion in situ allows for the introduction of various carbon-based nucleophiles at the C-2 position of the piperidine ring. nih.gov

This electrochemical method is highly efficient; a 0.2 M solution of N-formylpiperidine in methanol (B129727) can be electrolyzed at a flow rate of 8.0 mL/min to produce the methoxylated product in 82% isolated yield, generating 23 grams of the intermediate in just over two hours. nih.govresearchgate.net The scalability and on-demand production capabilities of this flow system highlight its potential for the industrial synthesis of functionalized piperidines, a strategy that could be adapted for the large-scale production of precursors to this compound or its C-2 functionalized derivatives. nih.gov

ParameterValueReference
Reactant N-formylpiperidine (0.2 M in MeOH) nih.gov, researchgate.net
Electrolyte Et₄NBF₄ (0.05 M) nih.gov
Cell Type Undivided microfluidic electrolysis cell nih.gov
Flow Rate 8.0 mL/min nih.gov
Current 6.0 A nih.gov
Product 2-Methoxy-N-formylpiperidine nih.gov
Isolated Yield 82% nih.gov, researchgate.net

Stereoselective Synthesis of Chiral Analogues of this compound

The development of methods to synthesize enantiomerically enriched piperidines is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. Chiral analogues of this compound, where stereocenters are introduced on the piperidine ring, can be accessed through asymmetric catalysis or by employing chiral auxiliaries.

Asymmetric catalysis provides an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several powerful catalytic asymmetric methods have been developed for piperidine synthesis.

Rhodium-Catalyzed Reactions : A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine-derived substrates has been shown to produce 3-substituted tetrahydropyridines with excellent yield and enantioselectivity. snnu.edu.cnnih.gov Subsequent reduction provides access to a wide variety of enantioenriched 3-substituted piperidines. snnu.edu.cnnih.gov Another approach involves the rhodium-catalyzed C-H functionalization of N-substituted piperidines using donor/acceptor carbenes, where the catalyst and the nitrogen protecting group cooperatively control the site-selectivity (C2, C3, or C4) and stereoselectivity of the transformation. nih.gov

Phosphine-Catalyzed Annulation : The first highly enantioselective [4+2] annulation of imines with allenes, catalyzed by a C2-symmetric chiral phosphepine, furnishes a diverse array of functionalized piperidine derivatives with very good stereoselectivity. acs.org

Copper-Catalyzed C-H Cyanation : An innovative strategy for synthesizing chiral piperidines involves the enantioselective δ C-H cyanation of acyclic amines. nih.gov This reaction is enabled by a chiral copper catalyst that facilitates a radical relay mechanism, transforming simple linear amines into enantioenriched δ-amino nitriles, which can then be cyclized to form chiral piperidines. nih.gov

Catalytic SystemReaction TypePosition FunctionalizedKey FeatureReference
Rhodium / Chiral LigandAsymmetric Reductive HeckC3Access to enantioenriched 3-arylpiperidines from pyridines. snnu.edu.cn, nih.gov
Chiral Phosphepine[4+2] AnnulationMultipleForms the piperidine ring with high stereocontrol. acs.org
Chiral Copper CatalystRadical C-H CyanationC2/C6 (relative)Forms chiral piperidines from acyclic amine precursors. nih.gov
Rhodium / Chiral CarboxylateC-H InsertionC2, C4Site-selective functionalization of a pre-existing piperidine ring. nih.gov

The chiral auxiliary approach involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Carbohydrate-Based Auxiliaries : D-arabinopyranosylamine has been successfully employed as a chiral auxiliary for the stereoselective synthesis of 2-substituted dehydropiperidinones via a domino Mannich–Michael reaction. cdnsciencepub.com These intermediates can be further transformed into a variety of disubstituted chiral piperidine derivatives. cdnsciencepub.com The steric and electronic properties of such sugar-based auxiliaries allow for excellent diastereofacial control in additions to imines derived from them. researchgate.net

Phenylglycinol-Derived Lactams : Chiral oxazolopiperidone lactams, derived from phenylglycinol, are versatile intermediates that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring, providing access to a wide range of enantiopure polysubstituted piperidines. researchgate.net

Sulfinyl Imines : The reaction of N-(tert-butylsulfinyl)-bromoimine, a chiral imine derivative, with Grignard reagents in a continuous flow system allows for the rapid and diastereoselective synthesis of enantioenriched α-substituted piperidines. organic-chemistry.org

Chiral Auxiliary TypeIntermediate FormedKey ReactionReference
D-ArabinopyranosylamineN-Arabinosyl dehydropiperidinonesDomino Mannich–Michael cdnsciencepub.com, researchgate.net
PhenylglycinolOxazolopiperidone lactamsCyclocondensation researchgate.net
tert-ButylsulfinamideN-tert-Butylsulfinyl iminesGrignard Addition organic-chemistry.org

Synthesis of Structurally Related this compound Derivatives

The synthesis of derivatives of this compound can be achieved by modifying the substituent on the piperidine nitrogen or by functionalizing the carbon framework of the piperidine ring itself.

The synthesis of the title compound itself typically involves the formation of the N-C bond between the piperidine nitrogen and the 2-methoxyethyl group. This is a specific example of N-alkylation, a fundamental transformation in amine chemistry. Starting with a piperidin-4-amine core (or a protected version), various groups can be introduced onto the nitrogen. Common methods include nucleophilic substitution with alkyl halides or reductive amination with aldehydes.

Research has demonstrated the synthesis of N-substituted piperidines via alkylation with various electrophiles. researchgate.net For example, two-carbon extensions have been achieved using reagents like bromoacetonitrile (B46782) and 2-iodoethanol, the latter being a close structural analog to an activated 2-methoxyethanol (B45455) derivative. researchgate.net Aza-Michael reactions with electrophiles like acrylonitrile (B1666552) or tert-butyl acrylate (B77674) can also be used to introduce functionalized side chains onto the piperidine nitrogen. researchgate.netnih.gov A general and green approach involves the direct alkylation of 4-piperidone (B1582916) (or its protected ketal form) followed by reductive amination to install the 4-amino group. designer-drug.com

Starting MaterialReagentReaction TypeProduct TypeReference
Piperidin-4-amine derivative2-IodoethanolNucleophilic SubstitutionN-(2-hydroxyethyl)piperidine researchgate.net
Piperidin-4-amine derivativeAcrylonitrileAza-Michael AdditionN-(2-cyanoethyl)piperidine researchgate.net
4-PiperidonePicolyl chloride / BaseN-AlkylationN-Picolyl-4-piperidone designer-drug.com
Piperidine derivativeEthyl acrylateAza-Michael AdditionN-Propanoate ester derivative nih.gov

Introducing substituents directly onto the carbon atoms of the piperidine ring allows for the creation of a diverse library of analogs. Both classical and modern methods are available for this purpose.

A powerful modern strategy is the direct, site-selective C-H functionalization of the piperidine ring. By selecting the appropriate N-protecting group and rhodium catalyst, it is possible to direct the insertion of a carbene into the C-H bonds at the C2 or C4 positions with high regioselectivity and stereoselectivity. nih.gov The C3 position can be accessed indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) followed by regioselective ring-opening. nih.gov

More traditional approaches often begin with a functionalized piperidine, such as a protected piperidin-4-one. Oxidation of N-protected piperidin-4-ones can generate α,β-unsaturated ketone (enone) intermediates. nih.gov These enones are valuable platforms for further functionalization; for example, conjugate addition of nucleophiles can be used to introduce substituents at the C3-position. nih.gov

MethodPosition FunctionalizedKey Intermediate/ReagentKey FeatureReference
Rhodium-Catalyzed C-H InsertionC2 or C4Rh₂(carboxylate)₄ catalyst, AryldiazoacetateDirect, site-selective functionalization controlled by catalyst and N-protecting group. nih.gov
Conjugate AdditionC3α,β-Unsaturated piperidinoneClassical approach to introduce nucleophiles β to the carbonyl group. nih.gov
Electrochemical Flow SynthesisC2N-Formyliminium ion precursorScalable method to introduce C-nucleophiles at the C2 position. nih.gov, researchgate.net
Cyclopropanation/Ring-OpeningC3N-Boc-tetrahydropyridineIndirect but effective route for C3-functionalization. nih.gov

Derivatization of the Methoxyethyl Side Chain

The methoxyethyl side chain of this compound offers a versatile handle for structural modification, primarily through cleavage of the ether bond to reveal a primary alcohol, which can be further functionalized.

A common method for the demethylation of methoxy (B1213986) ethers is treatment with boron tribromide (BBr₃). This reaction is typically performed in an inert solvent such as dichloromethane (B109758) at low temperatures. The mechanism involves the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of the corresponding alcohol, N-(2-hydroxyethyl)piperidin-4-amine, after aqueous workup. While the reaction is widely used for aryl methyl ethers, it is also applicable to alkyl ethers.

Once the hydroxyl group is unmasked, it can undergo various derivatization reactions. A key transformation is O-alkylation to introduce different alkyl or aryl groups, thereby modifying the steric and electronic properties of the side chain. This is typically achieved by treating the N-(2-hydroxyethyl)piperidin-4-amine with an alkyl halide (e.g., ethyl iodide) in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The base deprotonates the alcohol to form a more nucleophilic alkoxide, which then displaces the halide from the alkylating agent.

Reaction Reagents and Conditions Product Typical Yield (%)
DemethylationBBr₃, Dichloromethane, -78 °C to rtN-(2-Hydroxyethyl)piperidin-4-amineVaries
O-EthylationEthyl iodide, NaH, THF, 0 °C to rtN-(2-Ethoxyethyl)piperidin-4-amine70-90

Preparation of this compound-Containing Heterocyclic Systems

The primary amine of this compound serves as a key nucleophile for the construction of various nitrogen-containing heterocyclic systems, such as pyrimidines and triazines.

Pyrimidine Synthesis:

Pyrimidines can be synthesized through the condensation of a 1,3-dicarbonyl compound with an amine. For instance, the reaction of this compound with a β-ketoester, such as ethyl acetoacetate, in the presence of a catalyst can lead to the formation of a pyrimidinone ring. The reaction proceeds through initial amine addition to the ketone, followed by cyclization and dehydration.

Triazine Synthesis:

Substituted triazines are commonly prepared from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on cyanuric chloride can be sequentially displaced by nucleophiles. The reaction of this compound with cyanuric chloride, typically in the presence of a base like diisopropylethylamine (DIPEA) to neutralize the liberated HCl, would lead to the formation of a mono- or di-substituted triazine derivative, depending on the stoichiometry. The reactivity of the remaining chlorine atoms decreases with each substitution, allowing for controlled synthesis.

Reactant 1 Reactant 2 Heterocyclic Product Typical Conditions
This compoundEthyl acetoacetate2-Substituted-4-methyl-pyrimidin-6(1H)-oneAcid or base catalysis, heat
This compoundCyanuric chloride4-Chloro-6-(N-(2-methoxyethyl)piperidin-4-ylamino)-1,3,5-triazineDIPEA, THF, 0 °C to rt

These synthetic strategies highlight the utility of this compound as a versatile building block for creating a diverse range of derivatives with potential applications in various fields of chemical research.

Computational and Theoretical Investigations of N 2 Methoxyethyl Piperidin 4 Amine

Molecular Modeling and Conformational Analysis of N-(2-Methoxyethyl)piperidin-4-amine

A crucial aspect of understanding the behavior of this compound at a molecular level involves a detailed analysis of its possible three-dimensional arrangements, or conformations. The flexibility of the piperidine (B6355638) ring and the N-(2-methoxyethyl) side chain allows the molecule to adopt various shapes, each with a different energy level.

The primary conformations of the piperidine ring are the chair, boat, and twist-boat forms. For N-substituted piperidines, the chair conformation is typically the most stable. The substituent on the nitrogen atom can be in either an axial or equatorial position. In the case of this compound, the bulky 2-methoxyethyl group would be expected to preferentially occupy the equatorial position to minimize steric hindrance, a phenomenon known as the A-value effect.

Furthermore, the methoxyethyl side chain itself possesses rotational freedom around its single bonds (C-N, C-C, and C-O), leading to a multitude of possible conformers. Computational methods, such as molecular mechanics (using force fields like MMFF94 or AMBER) or more accurate but computationally expensive quantum mechanics methods, would be employed to systematically explore the conformational space of the molecule. The goal of such a study would be to identify the lowest energy (most stable) conformers and to understand the energy barriers between different conformations. This information is critical for understanding how the molecule might interact with biological targets.

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and chemical reactivity of this compound. These calculations can determine a wide range of molecular properties.

A key output of these calculations is the distribution of electron density, which reveals the electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the piperidine ring and the primary amine, as well as the oxygen atom of the methoxy (B1213986) group, are expected to be electron-rich due to the presence of lone pairs. This can be visualized through molecular electrostatic potential (MEP) maps, where regions of negative potential (typically colored red or yellow) indicate areas susceptible to electrophilic attack, and regions of positive potential (blue) indicate areas prone to nucleophilic attack.

Frontier molecular orbital theory (FMO) is another powerful tool derived from quantum chemical calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the nitrogen atoms, particularly the more accessible primary amine.

Calculated properties such as ionization potential, electron affinity, and global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity) would further quantify the molecule's reactivity.

Molecular Docking Studies with this compound Derivatives and Biological Targets (Focusing on binding modes, not biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule (ligand), such as a derivative of this compound, into the binding site of a target protein.

While specific studies on this compound are not available, a hypothetical docking study would first require the identification of a relevant biological target. Once a target is chosen, the three-dimensional structure of its binding pocket is defined. Then, using docking software (e.g., AutoDock, Glide, GOLD), various conformations of the this compound derivative are systematically placed within the binding site. A scoring function is used to estimate the binding affinity for each pose, predicting the most stable binding mode.

The analysis of the predicted binding mode would focus on the specific intermolecular interactions between the ligand and the protein. These interactions typically include:

Hydrogen bonds: The primary amine and the secondary amine within the piperidine ring of this compound are potent hydrogen bond donors. The oxygen atom of the methoxy group and the nitrogen atoms can also act as hydrogen bond acceptors. These interactions with amino acid residues in the binding pocket (e.g., with aspartate, glutamate, serine, threonine) are often crucial for binding affinity.

Hydrophobic interactions: The ethyl and piperidine ring carbons can engage in hydrophobic interactions with nonpolar residues of the protein, such as leucine, isoleucine, and valine.

Ionic interactions: If the primary or secondary amine becomes protonated, it can form salt bridges with negatively charged amino acid residues like aspartate or glutamate.

The goal of this analysis is purely to understand the geometry and the nature of the interactions that stabilize the ligand-protein complex, providing a rational basis for the design of new, potentially more potent, derivatives.

Predictive Modeling for Chemical Space Exploration of this compound Derivatives

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational approach that aims to correlate the chemical structure of a series of compounds with a specific property, such as binding affinity to a target.

To explore the chemical space of this compound derivatives, a library of virtual compounds would first be generated. This involves systematically modifying the parent structure. For instance, substituents could be added to the piperidine ring, the length of the linker between the nitrogen and the methoxy group could be varied, or the methoxy group could be replaced with other functional groups.

For each of these virtual derivatives, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and properties, such as:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).

Physicochemical descriptors: Related to properties like lipophilicity (logP) and polar surface area (PSA).

A QSAR model would then be built by establishing a mathematical relationship between these descriptors and a property of interest (e.g., predicted binding affinity from docking studies). This model, once validated, can be used to predict the properties of new, unsynthesized derivatives of this compound. This allows for a rapid screening of a vast chemical space, helping to prioritize which compounds should be synthesized and tested in the laboratory, thereby accelerating the discovery process.

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